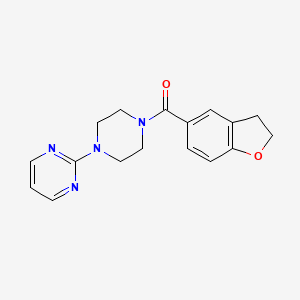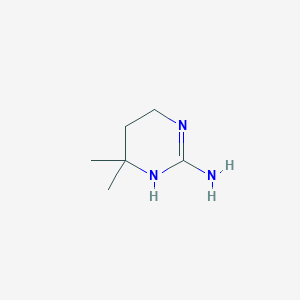
6,6-dimethyl-4,5-dihydro-1H-pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-dimethyl-4,5-dihydro-1H-pyrimidin-2-amine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-dimethyl-4,5-dihydro-1H-pyrimidin-2-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 5-acetyl-4-aminopyrimidines with suitable reagents can lead to the formation of pyrimidine derivatives . Another method involves the use of ceric ammonium nitrate (CAN) as a catalyst in a Biginelli-type reaction .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
6,6-dimethyl-4,5-dihydro-1H-pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction could produce dihydropyrimidines. Substitution reactions can lead to a variety of functionalized pyrimidine derivatives.
Scientific Research Applications
6,6-dimethyl-4,5-dihydro-1H-pyrimidin-2-amine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a potential lead compound for drug discovery.
Medicine: It has shown promise in the development of antiviral and anticancer agents.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6,6-dimethyl-4,5-dihydro-1H-pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with nucleic acids, affecting processes such as DNA replication and transcription .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives such as:
- 4,6-dimethylpyrimidine
- 2-amino-4,6-dimethylpyrimidine
- 5,6-dimethyl-2,4-dihydropyrimidine
Uniqueness
What sets 6,6-dimethyl-4,5-dihydro-1H-pyrimidin-2-amine apart is its unique structural features and reactivity profile. The presence of the dimethyl groups at positions 4 and 5 enhances its stability and alters its electronic properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H13N3 |
|---|---|
Molecular Weight |
127.19 g/mol |
IUPAC Name |
6,6-dimethyl-4,5-dihydro-1H-pyrimidin-2-amine |
InChI |
InChI=1S/C6H13N3/c1-6(2)3-4-8-5(7)9-6/h3-4H2,1-2H3,(H3,7,8,9) |
InChI Key |
ODSDDJBCMPKADT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN=C(N1)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



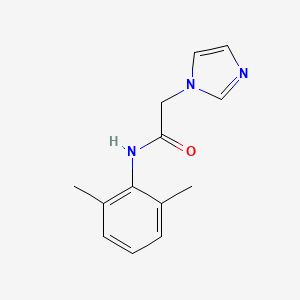
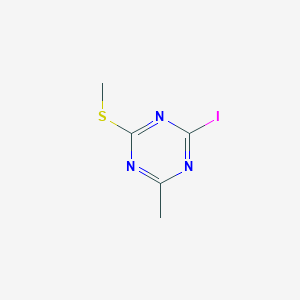
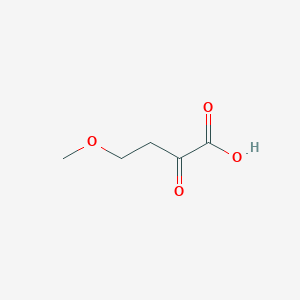

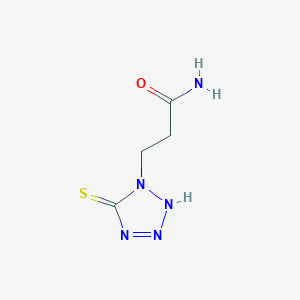

![3-[(3,4,5-trimethoxyphenyl)methylamino]propane-1-sulfonic Acid](/img/structure/B8678011.png)

![(7-Fluoro-benzo[1,3]dioxol-5-yl)-methanol](/img/structure/B8678022.png)
![(7-Methoxybenzo[d][1,3]dioxol-5-yl)boronic acid](/img/structure/B8678029.png)
